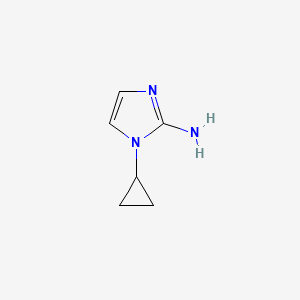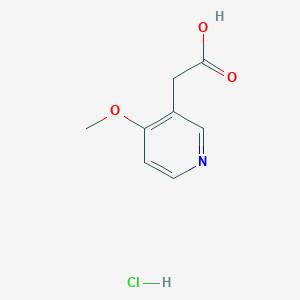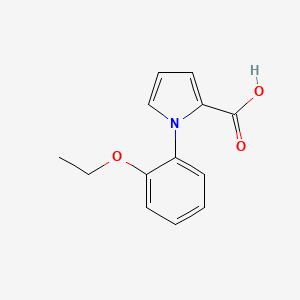
1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in biochemistry. The compound also has an ethoxyphenyl group, which consists of a phenyl ring (a six-membered aromatic ring) with an ethoxy group (-OCH2CH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the carboxylic acid group, and the attachment of the ethoxyphenyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic rings (pyrrole and phenyl), the carboxylic acid group, and the ethoxy group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could affect its solubility in water, and the aromatic rings could contribute to its UV/Vis absorption properties .科学的研究の応用
Synthesis and Pharmacological Evaluation :
- The compound 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid and its derivatives, such as 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have been synthesized and evaluated for their potential antiinflammatory and analgesic activities. Extensive quantitative structure-activity relationship (QSAR) studies highlighted the correlation between the analgesic and antiinflammatory potencies of these compounds and the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).
Chemical Synthesis and Structural Analysis :
- A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been developed, demonstrating the chemical versatility of this compound. The reaction between appropriately substituted 2H-azirines and enamines yields pyrrole-2-carboxylic acid derivatives, showcasing the compound's utility in organic synthesis and the potential for further functionalization (Law et al., 1984).
Intermediate in Pharmaceutical Synthesis :
- Derivatives of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid serve as important intermediates in the synthesis of pharmaceutical compounds. For instance, a compound related to this family was used as an intermediate in synthesizing the anticoagulant apixaban, emphasizing its significance in drug development processes (Wang et al., 2017).
Analytical Chemistry Applications :
- In analytical chemistry, derivatives of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid have been utilized for the quantitative analysis of urinary δ-aminolevulinic acid, which is an important biomarker for various medical conditions, including lead exposure. This application demonstrates the compound's utility in developing analytical methods and diagnostic tools (Tomokuni & Ogata, 1972).
Material Science and Polymer Applications :
- In material science, n-type conjugated polyelectrolytes derived from pyrrolo[3,4-c]pyrrole-1,4-dione, a structural analogue of 1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid, have been synthesized for use as electron transport layers in polymer solar cells. This highlights the potential of such compounds in developing advanced materials for renewable energy technologies (Hu et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-ethoxyphenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-12-8-4-3-6-10(12)14-9-5-7-11(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQOPOCPAYMDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

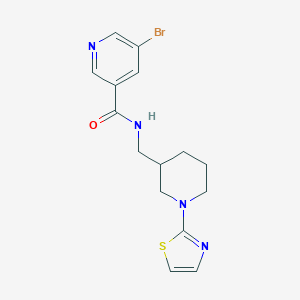
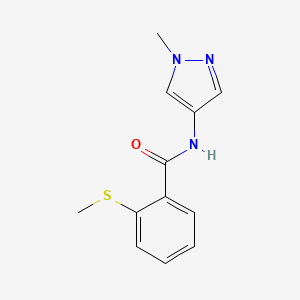
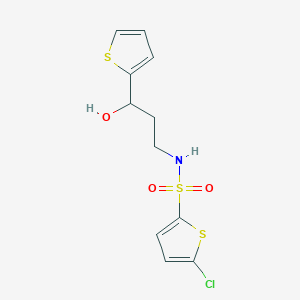
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2829418.png)
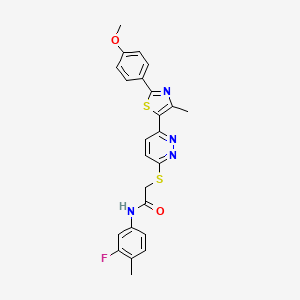
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide](/img/structure/B2829421.png)
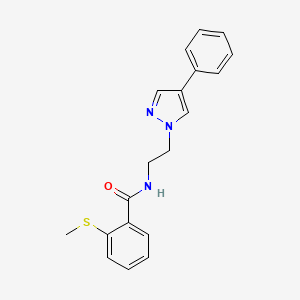
![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)
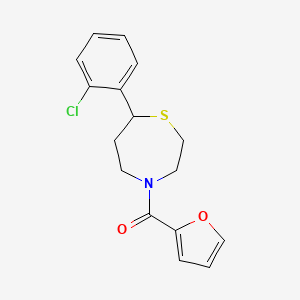

![2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid](/img/no-structure.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)
